molecular formula C15H26N2OS B182823 4(1H)-Pyrimidinone, 2-(decylthio)-6-methyl- CAS No. 138468-65-2

4(1H)-Pyrimidinone, 2-(decylthio)-6-methyl-

Cat. No. B182823
M. Wt: 282.4 g/mol
InChI Key: GINQUKIQWBTGMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4(1H)-Pyrimidinone, 2-(decylthio)-6-methyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrimidinone derivative that has a decylthio and a methyl group attached to its structure.

Mechanism Of Action

The mechanism of action of 4(1H)-Pyrimidinone, 2-(decylthio)-6-methyl- is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It is also believed that this compound can induce apoptosis, which is a process of programmed cell death, in cancer cells.

Biochemical And Physiological Effects

Studies have shown that 4(1H)-Pyrimidinone, 2-(decylthio)-6-methyl- can have various biochemical and physiological effects. This compound has been shown to have antioxidant properties, which can help in reducing oxidative stress in cells. It has also been shown to have anti-inflammatory properties, which can help in reducing inflammation in the body.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4(1H)-Pyrimidinone, 2-(decylthio)-6-methyl- in lab experiments is its potential as an anti-cancer agent. This compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. However, one of the limitations of using this compound is its toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations.

Future Directions

There are several future directions for research on 4(1H)-Pyrimidinone, 2-(decylthio)-6-methyl-. One of the areas of research that needs further investigation is the mechanism of action of this compound. Understanding the mechanism of action can help in developing more effective anti-cancer therapies. Another area of research that needs further investigation is the potential of this compound in treating other diseases such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, 4(1H)-Pyrimidinone, 2-(decylthio)-6-methyl- is a chemical compound that has potential applications in various fields of scientific research. This compound has shown promising results as an anti-cancer agent and has various biochemical and physiological effects. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in treating other diseases.

Synthesis Methods

The synthesis of 4(1H)-Pyrimidinone, 2-(decylthio)-6-methyl- can be achieved through various methods. One of the commonly used methods is the reaction of 2-mercapto-6-methylpyrimidin-4-one with decyl iodide in the presence of a base. Another method involves the reaction of 2-mercapto-6-methylpyrimidin-4-one with decanethiol in the presence of a catalyst.

Scientific Research Applications

4(1H)-Pyrimidinone, 2-(decylthio)-6-methyl- has been extensively studied for its potential applications in various fields of scientific research. One of the areas of research where this compound has shown promising results is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells.

properties

CAS RN

138468-65-2

Product Name

4(1H)-Pyrimidinone, 2-(decylthio)-6-methyl-

Molecular Formula

C15H26N2OS

Molecular Weight

282.4 g/mol

IUPAC Name

2-decylsulfanyl-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C15H26N2OS/c1-3-4-5-6-7-8-9-10-11-19-15-16-13(2)12-14(18)17-15/h12H,3-11H2,1-2H3,(H,16,17,18)

InChI Key

GINQUKIQWBTGMY-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCCCCSC1=NC(=O)C=C(N1)C

SMILES

CCCCCCCCCCSC1=NC(=CC(=O)N1)C

Canonical SMILES

CCCCCCCCCCSC1=NC(=O)C=C(N1)C

Origin of Product

United States

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